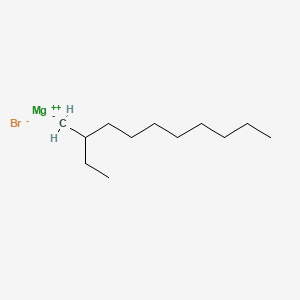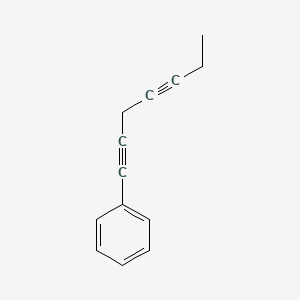difluorosilane CAS No. 918446-95-4](/img/structure/B12605619.png)
[3,5-Bis(trifluoromethyl)phenyl](butan-2-yl)difluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(trifluoromethyl)phenyldifluorosilane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, a butan-2-yl group, and two fluorine atoms attached to a silicon atom. Its distinct structure makes it an interesting subject for research in organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyldifluorosilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with butan-2-yldifluorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
3,5-Bis(trifluoromethyl)phenyldifluorosilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding silane or silicide.
Substitution: The fluorine atoms attached to the silicon can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes or silicides.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
3,5-Bis(trifluoromethyl)phenyldifluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyldifluorosilane involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The silicon-fluorine bond is relatively stable, providing the compound with unique reactivity compared to other organosilicon compounds.
相似化合物的比较
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylsilane
- 3,5-Bis(trifluoromethyl)phenyltrimethylsilane
- 3,5-Bis(trifluoromethyl)phenylmethyldifluorosilane
Uniqueness
Compared to similar compounds, 3,5-Bis(trifluoromethyl)phenyldifluorosilane stands out due to the presence of the butan-2-yl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
属性
CAS 编号 |
918446-95-4 |
|---|---|
分子式 |
C12H12F8Si |
分子量 |
336.30 g/mol |
IUPAC 名称 |
[3,5-bis(trifluoromethyl)phenyl]-butan-2-yl-difluorosilane |
InChI |
InChI=1S/C12H12F8Si/c1-3-7(2)21(19,20)10-5-8(11(13,14)15)4-9(6-10)12(16,17)18/h4-7H,3H2,1-2H3 |
InChI 键 |
MPOMVJOALYKKTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
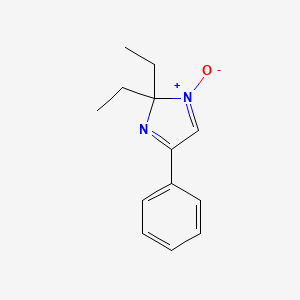
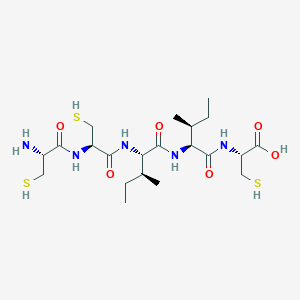
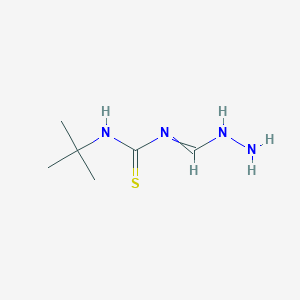
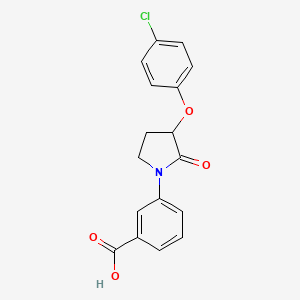
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
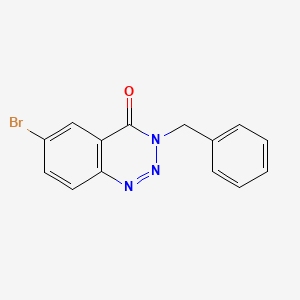
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)
